molecular formula C13H14Cl2N2O2 B4710203 N-(4,7-dichloro-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide

N-(4,7-dichloro-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide

Cat. No.: B4710203
M. Wt: 301.16 g/mol
InChI Key: JZEBJTVKBBFCLM-UHFFFAOYSA-N
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Description

N-(4,7-dichloro-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide is a synthetic compound belonging to the indole derivative family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dichloro-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide typically involves the Fischer indole synthesis method. This method includes the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring system . The specific reaction conditions, such as the choice of acid and solvent, can vary, but methanesulfonic acid in methanol is commonly used .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dichloro-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the carbonyl group to an alcohol.

    Substitution: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

N-(4,7-dichloro-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4,7-dichloro-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Indole-2-carboxylic acid: Another indole derivative with different functional groups.

    5-fluoroindole: A fluorinated indole derivative with distinct properties.

Uniqueness

N-(4,7-dichloro-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its dichloro substitution and acetamide group differentiate it from other indole derivatives, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(4,7-dichloro-2-oxo-1-propyl-3H-indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N2O2/c1-3-6-17-12-9(15)5-4-8(14)10(12)11(13(17)19)16-7(2)18/h4-5,11H,3,6H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZEBJTVKBBFCLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C(C2=C(C=CC(=C21)Cl)Cl)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4,7-dichloro-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide
Reactant of Route 2
N-(4,7-dichloro-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide
Reactant of Route 3
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N-(4,7-dichloro-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide
Reactant of Route 4
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N-(4,7-dichloro-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide
Reactant of Route 5
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N-(4,7-dichloro-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(4,7-dichloro-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide

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